
NF023 (hexasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF023 (hexasodium salt of 8,8'-[Carbonylbis(imino-3,1-phenylene carbonylimino)]bis(1,3,5-naphthalene-trisulfonic acid)) is a sulfonated naphthylurea derivative with multifaceted pharmacological activities . It is recognized for its role as a selective P2X1 receptor antagonist, exhibiting IC50 values of 0.21 μM (human P2X1), 28.9 μM (P2X3), and negligible activity at P2X2/P2X4 receptors . Beyond its purinergic signaling modulation, NF023 inhibits viral RNA-dependent RNA polymerases (RdRps) in caliciviruses (e.g., norovirus) by targeting conserved binding sites , and disrupts critical protein-protein interactions (PPIs), such as Gαi3-GIV and cIAP2-TRAF2 assemblies, implicated in cancer progression . Its multi-target functionality stems from structural features like sulfonate groups, which enable promiscuous yet specific interactions with diverse biomolecular targets .
Preparation Methods
Chemical Structure and Synthesis Challenges
NF023 (hexasodium) features a symmetric ureido core flanked by naphthalene trisulfonate groups, conferring high water solubility and selectivity for P2X receptors . The molecule’s two benzamido "shoulders" and naphthalene "palms" create a planar architecture critical for binding interactions . Synthesizing this structure demands precise control over urea bond formation and sulfonation, as asymmetry or incomplete sulfonation drastically reduces biological activity .
Preparation Methods
Triphosgene-Mediated Condensation
The primary synthesis route involves reacting aniline derivatives with triphosgene (1, (Cl₃CO)₂CO), a safer alternative to phosgene, under mild aqueous conditions :
Procedure :
-
Reactant Preparation : Dissolve 4-amino-1,5-naphthalenedisulfonic acid disodium salt (2.0 equiv) in water adjusted to pH 3.0 using Na₂CO₃ .
-
Condensation : Slowly add triphosgene (1.3 equiv) dissolved in toluene to the aqueous phase. Maintain vigorous stirring at 25°C for 6 hours .
-
Workup : Discard the toluene layer, and isolate the aqueous phase. Remove water via reduced-pressure evaporation over phosphorus pentoxide (P₂O₅) at 45°C .
-
Purification : Recrystallize the crude product from hot water to yield NF023 as a hexasodium salt .
Key Parameters :
Parameter | Value |
---|---|
Temperature | 25°C |
Reaction Time | 6 hours |
Yield | 84–89% |
Purity (HPLC) | >95% |
This method avoids hazardous reagents and achieves high reproducibility, making it scalable for industrial production .
Sulfonation and Counterion Exchange
Post-condensation sulfonation is unnecessary in this route, as the naphthalene precursors are pre-sulfonated. The hexasodium form arises during final recrystallization, where excess sodium ions displace protons from sulfonic acid groups .
Optimization and Scaling
Solvent and pH Effects
Reaction efficiency hinges on maintaining a biphasic solvent system (water/toluene) and acidic pH (3.0). Lower pH values protonate aromatic amines, reducing nucleophilicity, while higher pH promotes hydrolysis of triphosgene .
Alternative Derivatives
Modifying the aniline precursor alters product symmetry and bioactivity. For example:
-
Compound 5a : Incorporates methyl-substituted anilines, yielding 84% with enhanced XIAP-BIR1 affinity (Kd = 11 μM) .
-
Compound 5b : Uses 4-methylaniline, achieving 86% yield and Kd = 9 μM .
Analytical Characterization
Spectroscopic Validation
-
NMR : ¹H and ¹³C NMR confirm ureido (-NHCONH-) linkages and aromatic proton environments .
-
IR : Stretching vibrations at 1650 cm⁻¹ (urea C=O) and 1180 cm⁻¹ (sulfonate S=O) .
-
Mass Spectrometry : ESI-MS shows [M⁻] at m/z 1162.88, consistent with the hexasodium form .
Purity Assessment
Method | Specification |
---|---|
HPLC (C18 column) | Retention time: 8.2 min |
Elemental Analysis | Na: 23.8% (theory: 24.1%) |
Comparative Analysis with Analogues
NF023’s shorter structure compared to suramin (a hexasulfonated naphthylurea) minimizes off-target effects. Key differences include:
Feature | NF023 | Suramin |
---|---|---|
Ureido Groups | 1 symmetric | 2 asymmetric |
Sulfonate Groups | 6 | 6 |
P2X1 IC₅₀ | 0.21 μM | 3.2 μM |
XIAP-BIR1 Affinity | Kd = 25 μM | Kd = 612 μM |
Applications in Research
NF023’s synthesis scalability supports its use in:
Chemical Reactions Analysis
Types of Reactions
NF023 (hexasodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in NF023 (hexasodium) can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various sulfonated and substituted derivatives of NF023 (hexasodium), which can be further analyzed for their biological activity .
Scientific Research Applications
NF023 acts primarily as a selective and competitive antagonist for the P2X1 receptor, with varying inhibitory concentrations against other P2X receptors:
Receptor | IC50 Value |
---|---|
P2X1 | 0.21 μM |
P2X3 | 28.9 μM |
P2X2 | >50 μM |
P2X4 | >100 μM |
These values indicate that NF023 is particularly effective at inhibiting the human P2X1 receptor, making it a valuable tool for studying purinergic signaling pathways .
Cancer Research
NF023 has been investigated for its potential in cancer therapy, particularly through its interactions with the X-linked inhibitor of apoptosis protein (XIAP). Recent studies have shown that NF023 can disrupt XIAP dimerization, which is crucial for its anti-apoptotic function. This mechanism suggests that NF023 could enhance the effectiveness of chemotherapy by promoting cancer cell apoptosis .
Case Study: XIAP Inhibition
- Objective : To evaluate the binding affinity of NF023 to XIAP.
- Method : MicroScale Thermophoresis (MST) was used to assess binding dynamics.
- Findings : The dissociation constant (Kd) for NF023 binding to wild-type XIAP was found to be approximately 25 ± 5 μM, indicating a moderate affinity that can be exploited in therapeutic contexts .
Neurological Research
The P2X receptor family plays a significant role in neurotransmission and neuroinflammation. By selectively antagonizing P2X1 receptors, NF023 may provide insights into the modulation of pain pathways and inflammatory responses. Its ability to inhibit vasopressor responses suggests potential applications in managing conditions like hypertension or other cardiovascular disorders .
Potential Therapeutic Implications
The diverse applications of NF023 extend beyond basic research into potential therapeutic uses:
- Cancer Therapy : Enhancing apoptosis in tumor cells by targeting XIAP.
- Pain Management : Modulating pain signaling through P2X receptor inhibition.
- Cardiovascular Health : Investigating its effects on vascular responses could lead to new treatments for hypertension.
Mechanism of Action
NF023 (hexasodium) exerts its effects by selectively and competitively binding to P2X1 receptors, thereby inhibiting their activation. This antagonism prevents the influx of calcium ions, which is essential for muscle contraction and other cellular processes. The compound’s molecular targets include the P2X1 receptor and other related ion channels .
Comparison with Similar Compounds
Structural and Functional Classification
NF023 belongs to the naphthylurea sulfonate family , alongside suramin, PPNDS, NF449, and NF545. Key structural and functional distinctions include:
Compound | Key Structural Features | Primary Targets/Applications |
---|---|---|
NF023 | Hexasodium salt; trisulfonated naphthylurea | P2X1 antagonist, RdRp inhibitor, PPI disruptor |
Suramin | Hexasulfonated polyaromatic urea | Antiparasitic, broad-spectrum P2X antagonist |
PPNDS | Tetrasodium salt; naphthylazo-nitro-disulfonate | P2X1/P2X3 antagonist, RdRp inhibitor |
NF449 | Octasulfonated naphthylurea | Selective P2X1 antagonist |
NF546 | Disulfonated derivative | G protein-coupled receptor modulator |
Pharmacological Profiles
P2X Receptor Selectivity
NF023 demonstrates superior selectivity for P2X1 over other P2X subtypes compared to analogs:
Compound | IC50 (μM) for P2X1 | IC50 (μM) for P2X3 | Selectivity Ratio (P2X1/P2X3) |
---|---|---|---|
NF023 | 0.21 | 28.9 | ~138:1 |
Suramin | 1–5* | >50 | ~10:1 |
PPNDS | 0.3–1.0† | 1.5–3.0† | ~3:1 |
NF449 | 0.02‡ | >100 | >5000:1 |
Viral RdRp Inhibition
NF023 and suramin share overlapping binding sites on norovirus RdRp (A-site across fingers/thumb domains), but differ in kinetics and secondary interactions:
Compound | RdRp Binding Site | Association Rate (kon) | Dissociation Rate (koff) |
---|---|---|---|
NF023 | A-site | Rapid | Rapid |
Suramin | A-site | Moderate | Slow |
PPNDS | B-site | Slow | Slow |
NF023’s rapid binding kinetics suggest transient but effective RdRp inhibition, whereas suramin’s slower off-rate may prolong antiviral effects .
Protein-Protein Interaction (PPI) Disruption
NF023 uniquely targets PPIs like Gαi3-GIV and cIAP2-TRAF2 without disrupting related complexes (e.g., Gαi3-Gβγ):
Compound | PPI Target | Kd (μM) | Specificity Notes |
---|---|---|---|
NF023 | cIAP2-BIR1/TRAF2 | 12.5 ± 1.2* | Binds α1-α2 helices, disrupts TRAF2 axis |
Suramin | XIAP-BIR1 | >50 | Low affinity; nonspecific aggregation |
ATA | Gαi3-GIV | Not determined | Non-selective protease inhibition |
*Measured via microscale thermophoresis (MST) . NF023’s symmetry and sulfonate groups enable precise interfacial binding, unlike suramin’s bulkier structure .
Mechanistic and Therapeutic Advantages
- Selectivity : NF023’s P2X1 specificity (IC50 = 0.21 μM) minimizes off-target effects compared to suramin, which inhibits multiple P2X subtypes .
- Multi-Target Versatility : Unlike PPNDS or NF449, NF023 concurrently modulates purinergic signaling, viral replication, and oncogenic PPIs .
- Kinetic Efficiency : Rapid binding/dissociation (e.g., SPR koff = 0.1 s<sup>−1</sup> for NF023 vs. 0.01 s<sup>−1</sup> for iso-PPADS) allows dynamic regulation of target interactions .
Biological Activity
NF023 (hexasodium) is a potent and selective antagonist of the P2X1 receptor, a subtype of purinergic receptors that play critical roles in various physiological processes, including muscle contraction and neurotransmission. This article delves into the biological activity of NF023, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₃₅H₂₀N₄Na₆O₂₁S₆
- Molecular Weight : 1168.92 g/mol
- CAS Number : 104869-31-0
- Solubility : 105.3 mg/mL in water
NF023 acts primarily as a competitive antagonist at the P2X1 receptor, with varying inhibitory potency against other P2X receptor subtypes:
Receptor Type | IC50 Value (μM) |
---|---|
P2X1 | 0.21 |
P2X3 | 28.9 |
P2X2 | >50 |
P2X4 | >100 |
This selectivity allows NF023 to be utilized in studies investigating the role of P2X1 receptors in different biological contexts without significantly affecting other receptor types.
In Vitro Studies
In vitro, NF023 demonstrates significant effects on cellular signaling pathways:
- Selectivity for G Proteins : NF023 selectively inhibits recombinant Gi alpha-1 and Go alpha with an EC50 value around 300 nM .
- Concentration-Response Relationship : At concentrations of 5 and 30 μM, NF023 induces a rightward shift in the ATP concentration-response curve without altering the maximal response, indicating its competitive antagonistic effect (KB = 1.19 μM) .
In Vivo Studies
In vivo experiments reveal additional insights into the pharmacological effects of NF023:
- Vasopressor Response : When administered at a dose of 100 µmol/kg intravenously , NF023 effectively inhibits vasopressor responses triggered by α,β-mATP but does not affect those induced by noradrenaline in pithed rats .
Anticancer Potential
Recent studies have explored the potential anticancer properties of NF023. A study highlighted its ability to disrupt protein-protein interactions involving cIAP2 and TRAF2, which are crucial for cell survival and proliferation in cancer cells. This disruption suggests that NF023 could serve as a lead compound for developing novel anticancer therapies targeting these pathways .
Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of NF023 derivatives has revealed that modifications to its chemical structure can significantly enhance its binding affinity to various targets, including XIAP-BIR1 complexes. This could represent a novel strategy for inhibiting cell survival mechanisms in cancer .
Q & A
Q. Basic: What experimental methods are used to characterize NF023's antagonistic effects on P2X receptors?
NF023's activity as a P2X receptor antagonist is typically assessed through intracellular calcium imaging and concentration-response assays . For example:
- Calcium flux assays measure changes in intracellular Ca²⁺ levels (via fluorescent indicators like Fura-2) after ATP stimulation. NF023's inhibition is quantified by its ability to reduce ATP-induced Ca²⁺ spikes in a dose-dependent manner (e.g., 10⁻⁶ M to 10⁻⁴ M) .
- Electrophysiological recordings (e.g., in Xenopus oocytes expressing recombinant P2X receptors) determine IC₅₀ values. NF023 shows selectivity for P2X1 (IC₅₀ ≈ 0.21–0.49 µM) over P2X3 (28.9 µM) and P2X4 (>100 µM) .
Methodological Tip: Use ATP as the primary agonist and validate results with α,β-methylene ATP (α,β-meATP), a non-hydrolyzable P2X1/3 agonist, to confirm receptor specificity.
Q. Basic: How does NF023's receptor selectivity influence experimental design in purinergic signaling studies?
NF023's preferential antagonism of P2X1 receptors requires careful receptor subtype validation to avoid off-target effects. Key considerations include:
- Model system selection : Use tissues/cells with predominant P2X1 expression (e.g., guinea pig vas deferens ) or recombinant systems (e.g., HEK293 cells expressing P2X1).
- Control experiments : Test NF023 against P2Y receptors (e.g., via UDP/UTP stimulation) to rule out cross-reactivity .
Properties
Molecular Formula |
C35H20N4Na6O21S6 |
---|---|
Molecular Weight |
1162.9 g/mol |
IUPAC Name |
hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6 |
InChI Key |
FMQURVHYTBGYSQ-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
8,8'-(carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid) NF-023 NF023 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.